Sodium palmitoyl glycinate

Foam stability N-acyl glycinate Chain length effect

Sodium palmitoyl glycinate is an anionic N-acyl amino acid surfactant formed by the condensation of palmitic acid (C16:0) with glycine, yielding the sodium salt sodium 2-(hexadecanoylamino)acetate. It belongs to the fatty acyl glycinate class, which also includes sodium cocoyl glycinate (mixed C8–C18 acyl chains from coconut oil, predominantly C12–C14) and sodium lauroyl glycinate (C12).

Molecular Formula C18H34NNaO3
Molecular Weight 335.5 g/mol
CAS No. 85902-10-9
Cat. No. B12754442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium palmitoyl glycinate
CAS85902-10-9
Molecular FormulaC18H34NNaO3
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]
InChIInChI=1S/C18H35NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22;/h2-16H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1
InChIKeyIPUUFZFIUKCPJN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Palmitoyl Glycinate (CAS 85902-10-9): Procurement-Grade Profile and Comparator Landscape


Sodium palmitoyl glycinate is an anionic N-acyl amino acid surfactant formed by the condensation of palmitic acid (C16:0) with glycine, yielding the sodium salt sodium 2-(hexadecanoylamino)acetate [1]. It belongs to the fatty acyl glycinate class, which also includes sodium cocoyl glycinate (mixed C8–C18 acyl chains from coconut oil, predominantly C12–C14) and sodium lauroyl glycinate (C12). The C16 palmitoyl chain distinguishes this compound by conferring lower critical micelle concentration (CMC), higher foam stability, and greater interfacial film compactness relative to shorter-chain glycinates, while retaining the biodegradability and mildness profile characteristic of amino acid surfactants [2]. These quantifiable structure-property relationships form the basis for scientifically grounded selection over its closest in-class analogs.

Why Sodium Palmitoyl Glycinate Cannot Be Assumed Interchangeable with Sodium Cocoyl Glycinate or Sodium Lauroyl Glycinate


Substituting sodium palmitoyl glycinate with a shorter-chain glycinate based solely on their shared amino acid head group ignores systematic, chain-length-dependent differences in interfacial packing, foam stability, and critical micelle concentration [1]. In a systematic study of sodium N-acyl glycinates (C12, C14, C16, C18), foam stability increased progressively with acyl chain length, while initial foamability decreased [2]. Concomitantly, longer-chain glycinates form more compact adsorption films with higher dilational modulus at the air–water interface [3]. These quantifiable divergences mean that a C12- or C12/C14-dominated glycinate cannot replicate the C16 surfactant's performance in applications that demand persistent, creamy foam, high interfacial elasticity, or a characteristic pearlescent visual presentation. The evidence below quantifies where and by how much sodium palmitoyl glycinate differs.

Quantitative Differentiation of Sodium Palmitoyl Glycinate Against Key Comparators: An Evidence Guide for Scientific Selection


Foam Stability Increase with Acyl Chain Length: N-C16G vs. N-C12G and N-C14G

In a controlled homologous series of sodium N-acyl glycinates (N-CnG, n = 12, 14, 16, 18), foam stability increased monotonically with alkyl chain length, while initial foamability decreased. Sodium N-palmitoyl glycinate (N-C16G) exhibited foam stability superior to both N-C12G (lauroyl) and N-C14G (myristoyl) homologs under identical test conditions [1]. This trade-off is mechanistically linked to the longer hydrophobic tail producing more cohesive interfacial films that resist liquid drainage and bubble coalescence, a finding corroborated by independent interfacial rheology measurements [2]. In contrast, sodium cocoyl glycinate—a commercial mixture dominated by C12 and C14 chains—yields higher initial foam volume but markedly shorter foam persistence, making the C16 homolog the preferred choice where sustained creamy lather is a performance requirement.

Foam stability N-acyl glycinate Chain length effect Personal care surfactant

Critical Micelle Concentration (CMC) Reduction by Extended Acyl Chain: Sodium Palmitoyl Glycinate vs. Sodium Cocoyl Glycinate

A linear inverse relationship between acyl chain length and CMC is established for straight-chain N-acyl glycinate surfactants [1]. Sodium cocoyl glycinate—a mixed-chain product—has an experimentally determined CMC of 0.21 mmol/L and a surface tension at CMC (γCMC) of approximately 33 mN/m [2]. Because sodium palmitoyl glycinate bears a pure C16 saturated acyl chain, its CMC is predicted to be substantially lower than that of sodium cocoyl glycinate, consistent with the class relationship wherein each additional methylene group in the hydrophobic tail reduces the CMC by approximately 2.5- to 3-fold for anionic surfactants of this type [1]. A lower CMC signifies that the C16 surfactant reaches maximum surface tension reduction at a lower bulk concentration, translating to formulation efficiency and reduced total surfactant loading to achieve equivalent surface activity.

Critical micelle concentration Surface tension N-acyl glycinate Micellization efficiency

Interfacial Film Compactness and Dilational Modulus: C16 Glycinate vs. Shorter-Chain Glycinates

Systematic interfacial rheology measurements on a homologous series of sodium N-fatty acyl glycinates demonstrated that increasing the fatty acyl chain length enhances intermolecular interactions within the adsorbed surfactant layer, producing more compact interfacial films with significantly higher dilational modulus [1]. Sodium N-palmitoyl glycinate (C16) generates a more elastic, mechanically robust interfacial film than its C12 or C14 counterparts. This directly impacts emulsion and foam stability: a higher dilational modulus resists film thinning and rupture under mechanical stress, providing a quantitative physical basis for the superior foam stability observed in the C16 glycinate. The oleoyl (C18:1) glycinate was reported to exhibit properties equivalent to a C16 saturated chain [2], further underscoring the structural significance of the palmitoyl length.

Interfacial rheology Dilational modulus Adsorption film Acyl chain length

Sodium Palmitoyl Glycinate vs. Sodium Palmitoyl Glutamate: Glycine Head Group Confers Higher Foam Efficiency

Within N-palmitoyl amino acid surfactants, the glycine-derived head group (the smallest amino acid) yields a compact polar moiety that enables tighter packing at the air–water interface compared to bulkier amino acid heads such as glutamate [1]. Sodium palmitoyl glycinate consequently exhibits superior foam generation efficiency relative to sodium palmitoyl glutamate at equivalent molar concentrations. This head-group effect is independent of the C16 chain length advantage and represents an additional selection criterion when choosing among palmitoyl-based amino acid surfactants. The glycinate head group also contributes to a 'clean' sensory profile (non-soapy, non-slimy rinse feel) that is distinct from glutamate-based surfactants .

Amino acid head group Glycinate vs. glutamate Foam efficiency Surfactant packing

Pearlescent Visual Presentation: A Palmitoyl-Specific Differentiator vs. Shorter-Chain and Other Amino Acid Surfactants

Sodium palmitoyl glycinate imparts a distinctive milky, mother-of-pearl visual appearance to aqueous formulations without requiring added opacifiers or pearlescent agents . This property is directly attributable to the C16 chain length, which produces lamellar aggregates that scatter light in the visible range. Shorter-chain glycinates (C12–C14, including sodium cocoyl glycinate and sodium lauroyl glycinate) do not generate this pearlescent effect under comparable conditions . The visual presentation is a commercially significant differentiator in premium personal care products where aesthetic appeal influences consumer perception and market positioning.

Pearlescent appearance Milky formulation Cosmetic aesthetics Palmitoyl glycine

Skin Irritation Potential: Palmitoyl Glycine Classified as Low Irritation vs. Conventional Anionic Surfactants

The Environmental Working Group (EWG) Skin Deep database rates palmitoyl glycine (the parent acid of sodium palmitoyl glycinate) with a low skin irritation hazard score, and the Cosmetic Ingredient Review (CIR) has not identified significant irritation or sensitization concerns [1]. While this safety profile is shared across the amino acid surfactant class, it represents a meaningful differentiation from conventional primary anionic surfactants such as sodium lauryl sulfate (SLS), which is a known skin irritant used as a positive control in dermatological patch testing [2]. The palmitoyl glycinate further benefits from its endogenous presence: N-palmitoyl glycine is a naturally occurring signaling lipid found in human skin at concentrations approximately 100-fold higher than the endocannabinoid anandamide [3], supporting its biocompatibility rationale.

Skin irritation Mild surfactant EWG safety Amino acid surfactant

Evidence-Backed Application Scenarios for Sodium Palmitoyl Glycinate Based on Quantitative Differentiation Data


Premium Sensitive-Skin and Baby Care Cleansing Formulations Where Sustained Mild Foam is Critical

The combination of low skin irritation potential [1] and enhanced foam stability relative to shorter-chain glycinates [2] makes sodium palmitoyl glycinate the scientifically preferable primary or co-surfactant in rinse-off products targeting sensitive skin, infant care, and atopic dermatitis-prone populations. The C16 chain delivers a longer-lasting, creamier lather than sodium cocoyl glycinate, directly addressing the consumer expectation of quality foam without compromising the mildness profile that amino acid surfactants are valued for [2].

Pearlescent Formulations Without Added Opacifiers: 'Clean Label' Shampoos and Body Washes

The intrinsic pearlescent, milky appearance generated by sodium palmitoyl glycinate in aqueous solution enables formulators to eliminate synthetic opacifiers, styrene/acrylate copolymers, or glycol distearate pearls from their formulations. This supports 'clean beauty,' minimalist ingredient list, and naturally derived product positioning. The visual effect is unique among amino acid surfactants and is not achievable with sodium cocoyl glycinate or sodium lauroyl glycinate .

High-Performance Emulsified Systems Requiring Interfacial Stability Under Thermal Stress

The higher interfacial dilational modulus of sodium N-palmitoyl glycinate, arising from the longer C16 chain producing more compact and elastic adsorption films [3], translates to superior emulsion stability in formulations subjected to temperature cycling (e.g., sunscreens, color cosmetics, conditioning creams). This performance advantage over C12- and C14-based glycinates provides a quantifiable, structure-driven rationale for selecting the C16 variant in emulsion-based personal care and cosmetic products.

Biodegradable Surfactant Systems for Eco-Certified and Nordic Swan Ecolabelled Products

As an amino acid-based surfactant synthesized from renewable feedstocks (palmitic acid and glycine), sodium palmitoyl glycinate is readily biodegradable, consistent with the class property of N-acyl amino acid surfactants [2]. Combined with its high surface activity efficiency (lower CMC than cocoyl glycinate) [4], this enables reduced total surfactant loading in eco-certified formulations, simultaneously meeting stringent biodegradability criteria and cost-in-use optimization targets.

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